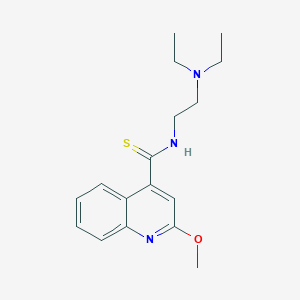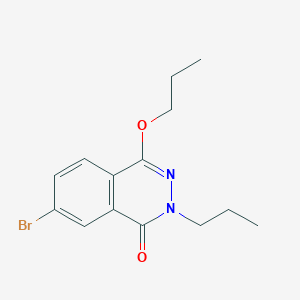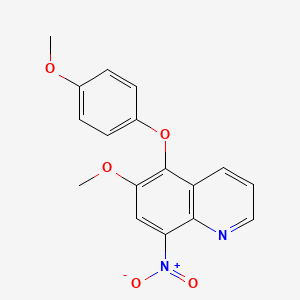![molecular formula C12H22BN3O6 B12897464 N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide CAS No. 915283-88-4](/img/structure/B12897464.png)
N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid moiety, making it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active sites of proteases, making it a useful tool for studying enzyme function and inhibition .
Medicine
In medicine, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is investigated for its potential therapeutic applications. Its ability to inhibit proteases makes it a candidate for the development of drugs targeting diseases involving protease activity, such as cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique reactivity and stability make it suitable for applications in polymer synthesis and catalysis .
Mecanismo De Acción
The mechanism of action of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound binds to the active site and prevents substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Bortezomib: A well-known proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with similar applications in medicine.
Tavaborole: A boronic acid-based antifungal agent.
Uniqueness
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structural features, which allow for versatile reactivity and applications. Its combination of a boronic acid group with a pyrrolidine ring and acetamido-hydroxybutanamido moieties provides a distinct set of chemical and biological properties .
Propiedades
Número CAS |
915283-88-4 |
|---|---|
Fórmula molecular |
C12H22BN3O6 |
Peso molecular |
315.13 g/mol |
Nombre IUPAC |
[1-[2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(17)11(15-8(2)18)12(20)14-6-10(19)16-5-3-4-9(16)13(21)22/h7,9,11,17,21-22H,3-6H2,1-2H3,(H,14,20)(H,15,18)/t7-,9?,11+/m1/s1 |
Clave InChI |
JEYUNIOTAPWACH-DLSRMIIKSA-N |
SMILES isomérico |
B(C1CCCN1C(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)C)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C(C(C)O)NC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)
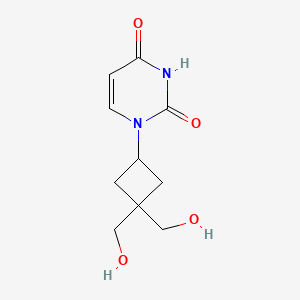
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
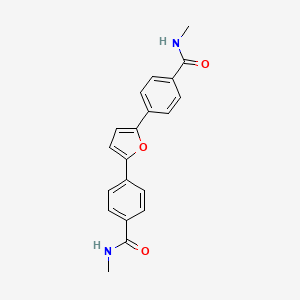

![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)

![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
